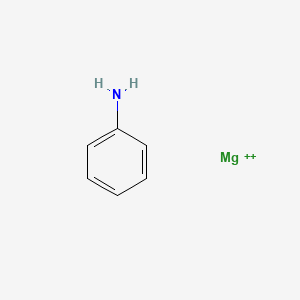

Magnesium bis(phenylamide)

Description

Historical Context and Evolution of Magnesium Amide Chemistry in Synthesis

The chemistry of magnesium amides is intrinsically linked to the development of organomagnesium chemistry, which began with Grignard's discovery of organomagnesium halides (RMgX) in 1900. A primary and longstanding method for the preparation of magnesium amides involves the reaction of a Grignard reagent with a primary or secondary amine. fiveable.me This straightforward acid-base reaction results in the formation of a magnesium amide and the release of a hydrocarbon, establishing a fundamental route to these valuable reagents. wikipedia.org

A pivotal moment in the evolution of magnesium amide chemistry came in 1947, when Charles R. Hauser and his group systematically studied and reported on the use of these compounds as bases for metalation reactions. wikipedia.org These magnesium amide bases, which became known as "Hauser bases," typically have the general formula R₂NMgX (where X is a halide). wikipedia.org They were found to be highly effective for the deprotonation of various organic substrates. wikipedia.org

Compared to their more reactive organolithium counterparts, Hauser bases offered significant advantages that drove their adoption in organic synthesis. The magnesium-nitrogen bond is more covalent than the lithium-nitrogen bond, rendering the magnesium amides less reactive and therefore more selective. wikipedia.org This increased chemoselectivity allows for a higher tolerance of functional groups within the substrate molecule, preventing undesirable side reactions. wikipedia.orggoogle.com Furthermore, reactions involving Hauser bases can often be conducted at room temperature, a practical advantage over the cryogenic temperatures (e.g., -78 °C) typically required for reactions with organolithium reagents. wikipedia.org

The Unique Role of Magnesium Bis(phenylamide) in Modern Organometallic Methodologies

Magnesium bis(phenylamide) and its derivatives occupy a distinct position in the toolkit of modern organometallic chemistry. Their utility stems from their properties as bases and as precursors for more complex catalytic systems. The phenyl group allows for electronic and steric tuning of the amide's reactivity compared to simpler alkylamides.

Several preparative methods have been developed for the synthesis of magnesium bis(phenylamide), often as a tetrahydrofuran (B95107) (THF) complex. These methods include the metalation of aniline (B41778) using dialkylmagnesium compounds and metathesis reactions involving a magnesium halide and a pre-formed alkali metal phenylamide, such as potassium phenylamide (KN(H)Ph). nih.govacs.org

The applications of magnesium amides, including phenylamide derivatives, are diverse. They are recognized as potent bases that can tolerate a variety of functional groups, especially halogen substituents, which is a distinct advantage over Grignard reagents that can undergo halogen-magnesium exchange. google.com While highly reactive bases like lithium amides are often used for the deprotonation of aromatic compounds, they can lead to side reactions; magnesium amides provide a milder alternative. google.com

In the realm of catalysis, magnesium amide complexes have shown significant promise. For instance, a patent from 1965 described the use of bis(magnesium iodide) phenylamide as a component in a catalytic system for polymerization reactions. google.com More recently, research has focused on magnesium complexes with various amide-based ligands for catalytic processes such as the ring-opening polymerization of lactones and the dehydrocoupling of amine-boranes. nih.govnih.gov The bidentate nature of certain ligands can stabilize the magnesium center, allowing for reversible substrate deprotonation and catalyst regeneration, leading to highly efficient and stable catalytic cycles. nih.gov The development of mixed Mg/Li amides has further expanded their utility, creating highly reactive and soluble bases for the regioselective functionalization of aromatic and heteroaromatic compounds. google.comuni-muenchen.de

Foundational Principles Governing Reactivity and Structure in Related Systems

The reactivity and structural diversity of magnesium amides are governed by several key principles, including the nature of the ligands, the presence of donor solvents, and equilibrium phenomena in solution.

Aggregation and Coordination: A dominant feature of alkaline earth metal amides, including magnesium bis(phenylamide), is their tendency to aggregate. nih.govacs.org The degree of aggregation is influenced by the size of the metal atom and the steric bulk of the amide ligand. nih.govacs.org For instance, while magnesium bis(phenylamide) can be prepared, related calcium and strontium phenylamides form more complex tetrameric and polymeric structures, respectively. nih.govacs.org The coordination sphere of the magnesium atom is often completed by solvent molecules, particularly ethers like THF. The amount of coordinated solvent can significantly impact the final structure, leading to monomeric, dimeric, or more aggregated forms. researchgate.netacs.org For example, the reaction of dibutylmagnesium (B73119) with dibenzylamine (B1670424) yields a dimeric bis(amido)magnesium complex, [{{(PhCH₂)₂N}₂Mg}₂], with a three-coordinate magnesium center. acs.org The addition of donor solvents like THF or HMPA can lead to solvated dimers or de-aggregate the structure to form solvated monomers. acs.org

Schlenk Equilibrium: For heteroleptic magnesium amides of the type R₂NMgX (Hauser bases), their structure and reactivity in solution are complicated by the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the heteroleptic species into homoleptic species, namely the bis(amide) complex (Mg(NR₂)₂) and the magnesium halide (MgX₂). wikipedia.org The position of this equilibrium is dependent on factors such as temperature and the solvent, which in turn affects the nature of the reactive species present in the reaction mixture. wikipedia.org

Structural Parameters: The geometry around the magnesium center is highly flexible, with coordination numbers ranging from two to six being observed in various complexes. researchgate.netacs.org X-ray crystallography has revealed that even in a simple, unsolvated, two-coordinate magnesium bis(amide), the N-Mg-N angle can deviate from linearity, potentially due to weak interactions between the magnesium center and the ligands' organic substituents. researchgate.net The bond lengths and angles are sensitive to the coordination number; as the coordination number decreases, a corresponding decrease in Mg-N bond lengths is often observed. researchgate.net

Data Tables

Table 1: Synthetic Routes to Magnesium Phenylamide and Related Complexes

| Product | Reactants | Method | Reference |

|---|---|---|---|

| Mg(N(H)Ph)₂·(THF)ₓ | Dialkylmagnesium + Aniline | Metalation | nih.gov, acs.org |

| Mg(N(H)Ph)₂·(THF)ₓ | MgI₂ + KN(H)Ph | Metathesis | nih.gov, acs.org |

| [(tmeda)Mg{N(Ph)iPr}₂] | Dibutylmagnesium + N-isopropylaniline + TMEDA | Magnesiation | researchgate.net |

| [Mg{N(Ph)iPr}₂]₂ | [(Me₄thf)Mg{N(Ph)iPr}₂] in hydrocarbons | Solvent Removal | researchgate.net |

Table 2: Structural Characteristics of Selected Magnesium Amide Complexes

| Compound | Aggregation State | Mg Coordination No. | Key Structural Feature | Reference |

|---|---|---|---|---|

| [{{(PhCH₂)₂N}₂Mg}₂] | Dimer | 3 | Unsolvated, three-coordinate Mg | acs.org |

| [{{(PhCH₂)₂N}₂Mg·THF}₂] | Dimer | 4 | Monodentate THF ligand increases coordination | acs.org |

| [{(PhCH₂)₂N}₂Mg·TMEDA] | Monomer | 4 | Chelating TMEDA ligand prevents dimerization | acs.org |

| [Mg{N(Ph)iPr}₂]₂ | Dimer | 3 | Solvent-free dimer | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

53894-37-4 |

|---|---|

Molecular Formula |

C6H7MgN+2 |

Molecular Weight |

117.43 g/mol |

IUPAC Name |

magnesium;aniline |

InChI |

InChI=1S/C6H7N.Mg/c7-6-4-2-1-3-5-6;/h1-5H,7H2;/q;+2 |

InChI Key |

GGYZGOJRRPHMCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.[Mg+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for Magnesium Bis Phenylamide

Methodologies for Optimized Synthesis and Isolation

The synthesis of magnesium bis(phenylamide) can be achieved through several strategic routes, each with its own advantages and considerations regarding starting materials, reaction conditions, and product isolation.

Direct Amidation and Transamidation Routes: Strategic Development

Direct amidation, involving the deprotonation of an amine by a magnesium source, stands as a primary method for the synthesis of magnesium amides. For magnesium bis(phenylamide), this is typically achieved through the metalation of aniline (B41778). The use of dialkylmagnesium compounds, such as dibutylmagnesium (B73119), is a common strategy. The reaction proceeds via the protonolysis of the Mg-C bond by the N-H bond of aniline, releasing butane (B89635) as a byproduct and forming the desired magnesium bis(phenylamide). This method is advantageous due to the clean nature of the reaction, with the volatile alkane byproduct being easily removed.

Transamidation, or amine exchange, represents another potential, albeit less commonly documented, route for the synthesis of magnesium bis(phenylamide). This method would involve the reaction of a pre-existing magnesium amide, such as magnesium bis(diisopropylamide), with two equivalents of aniline. The reaction is driven by the formation of a thermodynamically more stable product or the removal of a more volatile amine byproduct. While transamidation is a well-established method for the synthesis of various metal amides, its specific application for the quantitative synthesis of magnesium bis(phenylamide) is not extensively detailed in the literature. The equilibrium of the reaction would be a critical factor, depending on the relative acidities of the amines and the steric bulk of the amide ligands.

A summary of these direct routes is presented in Table 1.

| Synthetic Route | Reactants | Key Features |

|---|---|---|

| Direct Amidation (Metalation) | Aniline + Dialkylmagnesium (e.g., MgBu2) | Clean reaction with volatile alkane byproduct. |

| Transamidation (Amine Exchange) | Aniline + Magnesium Amide (e.g., Mg(NiPr2)2) | Equilibrium-driven; dependent on amine volatility and pKa. |

Salt Metathesis Approaches: Reagent Design and Implementation

Salt metathesis is a powerful and widely employed strategy for the synthesis of magnesium bis(phenylamide). This approach involves the reaction of a magnesium halide, typically magnesium chloride (MgCl₂) or magnesium iodide (MgI₂), with a stoichiometric amount of a phenylamide salt of a more electropositive metal, such as potassium phenylamide (KNHPh) or lithium phenylamide (LiNHPh). The driving force for this reaction is the formation of a thermodynamically stable and often insoluble alkali metal halide, such as potassium iodide (KI) or lithium chloride (LiCl), which can be removed by filtration.

The choice of solvent is critical in this process, with tetrahydrofuran (B95107) (THF) being commonly used due to its ability to solubilize the reactants and the resulting magnesium bis(phenylamide)-THF adduct. The design of the alkali metal amide reagent is straightforward, typically prepared by the deprotonation of aniline with a strong base like potassium hydride (KH) or an alkyllithium reagent. The purity of the resulting magnesium bis(phenylamide) is often high after the removal of the precipitated salt.

Alkane Elimination Protocols for Magnesium Amide Synthesis

Alkane elimination is a specific and efficient type of direct amidation, as mentioned in section 2.1.1. This protocol involves the reaction of a magnesium alkyl, such as dibutylmagnesium (MgBu₂) or diethylmagnesium (MgEt₂), with two equivalents of aniline. The reaction proceeds with the elimination of two equivalents of the corresponding alkane (butane or ethane), which are volatile and can be easily removed from the reaction mixture, driving the reaction to completion.

This method is particularly advantageous as it avoids the formation of salt byproducts that require removal, simplifying the workup procedure. The reaction is typically carried out in an inert solvent like toluene (B28343) or hexane (B92381), and the resulting magnesium bis(phenylamide) may precipitate from the solution or remain in solution depending on the solvent and the presence of coordinating ligands like THF. The general reaction scheme for alkane elimination is depicted below:

MgR₂ + 2 PhNH₂ → Mg(NHPh)₂ + 2 RH

(where R = alkyl group, Ph = phenyl group)

Enantio- and Diastereoselective Synthesis of Precursors or Derivatives

While magnesium bis(phenylamide) itself is an achiral molecule, the principles of asymmetric synthesis can be applied to the preparation of chiral derivatives. This is typically achieved by using chiral precursors, either a chiral aniline derivative or a chiral ancillary ligand on the magnesium center.

For the enantio- and diastereoselective synthesis of magnesium bis(amide) derivatives, chiral amines are employed as precursors. These chiral amines can be derived from the chiral pool or synthesized through asymmetric methods. Upon deprotonation with a magnesium source, they form chiral magnesium bis(amide) complexes. These chiral reagents can then be used in stereoselective transformations. For instance, chiral N-substituted anilines can be used to generate chiral magnesium bis(anilide) complexes. The stereochemical information is thus incorporated into the ligand framework.

Alternatively, an achiral aniline can be used in conjunction with a chiral ancillary ligand coordinated to the magnesium center. This approach, however, is less common for the direct synthesis of chiral magnesium bis(phenylamide) derivatives and is more frequently seen in catalytic applications where a chiral ligand environment influences the stereochemical outcome of a reaction. The development of stereoselective routes to chiral magnesium amides is an active area of research, with potential applications in asymmetric catalysis and synthesis.

Purification Techniques and Purity Assessment in Research Contexts

The purification of magnesium bis(phenylamide) is crucial for its effective use in subsequent chemical reactions. The purification strategy is largely dictated by its solubility characteristics. Magnesium bis(phenylamide) is reported to be sparingly soluble in THF and generally insoluble in non-polar hydrocarbon solvents. This low solubility can be exploited for its purification.

A common method for purification involves washing the crude product with a non-coordinating solvent, such as hexane or toluene, to remove any soluble impurities, followed by drying under vacuum. If the product is synthesized in a solvent in which it is insoluble, it can be isolated by simple filtration, washed, and dried.

Recrystallization can be employed if a suitable solvent system is identified. This might involve dissolving the compound in a minimal amount of a coordinating solvent like hot THF and allowing it to crystallize upon cooling or by the addition of a less polar co-solvent.

Purity assessment is typically conducted using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the identity of the phenylamide ligand and for detecting the presence of solvent molecules (e.g., THF) and organic impurities.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the desired molecular formula of magnesium bis(phenylamide) or its solvates. This is a fundamental method for confirming the bulk purity of the compound.

A comparison of these assessment techniques is provided in Table 2.

| Technique | Information Provided | Primary Use in Purity Assessment |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, detection of solvent and organic impurities. | Qualitative assessment of purity and structural integrity. |

| Elemental Analysis | Quantitative elemental composition (C, H, N). | Quantitative confirmation of bulk purity. |

Rational Design of Precursor Ligands and Ancillary Donors for Magnesium Bis(phenylamide) Derivatives

The rational design of precursor ligands and the use of ancillary donors are key strategies for modulating the structure, solubility, and reactivity of magnesium bis(phenylamide) derivatives.

The primary precursor ligand is aniline. Modifications to the phenyl ring of aniline can significantly impact the properties of the resulting magnesium amide. Introducing electron-donating or electron-withdrawing substituents can alter the electronic properties of the amide, which in turn can influence its basicity and nucleophilicity. For example, sterically bulky substituents on the phenyl ring, such as isopropyl or tert-butyl groups, can be used to create more sterically hindered magnesium amides. This steric hindrance can enhance the selectivity of the reagent in deprotonation reactions and can also lead to the formation of monomeric or dimeric species in solution, as opposed to higher aggregates.

Ancillary donor ligands, such as ethers (e.g., THF, diethyl ether) and amines (e.g., TMEDA - tetramethylethylenediamine), play a crucial role in the chemistry of magnesium bis(phenylamide). These Lewis basic molecules coordinate to the magnesium center, satisfying its coordination sphere and influencing the solubility and aggregation state of the complex. The coordination of THF, for instance, is known to break up the polymeric structures often adopted by unsolvated magnesium amides, leading to more soluble and reactive species.

The rational choice of both the primary amide ligand and the ancillary donor allows for the fine-tuning of the properties of magnesium bis(phenylamide) derivatives for specific applications. For example, a highly soluble and reactive reagent might be obtained by using a substituted aniline precursor and a strongly coordinating ancillary donor. Conversely, a more selective, sterically hindered reagent could be designed by employing a bulky aniline derivative. This tailored approach to ligand and donor design is fundamental to the development of new and improved magnesium amide reagents.

Mechanochemical Synthesis Approaches for Magnesium Amides

Mechanochemical methods, particularly ball milling, have emerged as a powerful technique for the solid-state synthesis of various chemical compounds, including amides and organometallics. This approach involves the repeated grinding and collision of reactants in a milling chamber, which can lead to the formation of new chemical bonds without the need for a solvent. The high-energy impacts during milling can break down crystal lattices, increase the surface area of reactants, and generate localized high pressures and temperatures, all of which can facilitate chemical reactions.

While direct mechanochemical synthesis of magnesium bis(phenylamide) has not been detailed, related syntheses of primary amides using magnesium-containing reagents have been reported. For instance, magnesium nitride has been employed as a source of ammonia (B1221849) in the mechanochemical synthesis of primary amides from esters. nih.govacs.org This demonstrates the feasibility of forming magnesium-nitrogen species and subsequent amide bonds under ball-milling conditions.

Furthermore, the mechanochemical synthesis of Grignard reagents (organomagnesium halides) highlights the ability of ball milling to activate magnesium metal for the formation of organomagnesium compounds. organic-chemistry.orgresearchgate.net This process is typically challenging in conventional solution-based methods, often requiring strict anhydrous conditions and chemical activation of the magnesium surface. The mechanical activation in a ball mill can circumvent these issues by continuously exposing fresh, unpassivated magnesium surfaces.

Based on these precedents, a plausible mechanochemical route for the synthesis of magnesium bis(phenylamide) could involve the direct ball milling of magnesium metal or magnesium hydride with aniline. The reaction would likely proceed through the activation of the Mg-Mg or Mg-H bonds and the acidic N-H bond of aniline.

A proposed reaction is as follows:

Mg + 2 C₆H₅NH₂ → Mg(NHC₆H₅)₂ + H₂

or

MgH₂ + 2 C₆H₅NH₂ → Mg(NHC₆H₅)₂ + 2H₂

The following tables provide examples of mechanochemical synthesis conditions for related amide and organomagnesium compounds, which can serve as a reference for the potential parameters for the synthesis of magnesium bis(phenylamide).

Table 1: Mechanochemical Synthesis of Primary Amides from Esters

| Entry | Ester | Amide Product | Reagent | Milling Time (min) | Frequency (Hz) | Yield (%) |

| 1 | Ethyl 3-fluorobenzoate | 3-Fluorobenzamide | Ca₃N₂/InCl₃/EtOH | 90 | 30 | 95 |

| 2 | Methyl benzoate | Benzamide | Ca₃N₂/InCl₃/EtOH | 90 | 30 | 92 |

| 3 | Ethyl cinnamate | Cinnamide | Ca₃N₂/InCl₃/EtOH | 90 | 30 | 74 |

| 4 | Ethyl hexanoate | Hexanamide | Ca₃N₂/InCl₃/EtOH | 90 | 30 | 85 |

Data extrapolated from studies on the mechanochemical synthesis of primary amides using calcium nitride as an ammonia source. nih.gov

Table 2: Mechanochemical Synthesis of Organomagnesium Nucleophiles (Grignard Reagents)

| Entry | Organic Halide | Electrophile | Product | Milling Time (min) | Frequency (Hz) | Yield (%) |

| 1 | 4-Bromotoluene | Benzaldehyde | 1-(p-Tolyl)phenylmethanol | 60 | 30 | 95 |

| 2 | 1-Bromonaphthalene | Acetone | 2-(Naphthalen-1-yl)propan-2-ol | 60 | 30 | 93 |

| 3 | Bromobenzene | N-Benzylideneaniline | 1,2-Diphenyl-1-(phenylamino)ethane | 60 | 30 | 85 |

| 4 | 4-Bromoanisole | Benzonitrile | 1-(4-Methoxyphenyl)-1-phenylmethanimine | 60 | 30 | 88 |

Data represents a general mechanochemical Grignard reaction followed by nucleophilic addition. organic-chemistry.orgresearchgate.net

The successful application of mechanochemistry to the synthesis of various magnesium compounds and other metal amides suggests that it is a promising avenue for the development of a direct, solvent-free synthesis of magnesium bis(phenylamide). Future research in this area would likely focus on optimizing milling parameters such as frequency, time, ball-to-powder ratio, and the use of process control agents to achieve high yields and purity.

Crystallographic and Solid State Characterization of Magnesium Bis Phenylamide Complexes

Single-Crystal X-ray Diffraction: Elucidation of Molecular and Supramolecular Architectures

The coordination environment of the magnesium center in phenylamide complexes is highly dependent on the steric bulk of the ligand and the presence of coordinating solvents. researchgate.netacs.org In the absence of coordinating solvents, magnesium bis(phenylamide) can form dimeric structures. For instance, the dimeric magnesium bis[bis(trimethylsilyl)amide] features a central planar Mg₂N₂ ring with four-coordinate bridging nitrogen atoms and three-coordinate terminal nitrogen atoms. researchgate.net The Mg-N bond lengths differ depending on the coordination number of the nitrogen atom, with shorter bonds observed for the terminal amides. researchgate.netresearchgate.net

The introduction of donor solvents like tetrahydrofuran (B95107) (THF) or ethers can lead to the formation of monomeric complexes with varying coordination numbers. researchgate.netacs.org For example, a three-coordinate magnesium center is observed in [(Me₄thf)Mg{N(Ph)iPr}₂], while a four-coordinate, distorted tetrahedral geometry is seen in other solvated species. researchgate.net A five-coordinate, distorted square-pyramidal magnesium complex has also been reported. researchgate.net The coordination number at the magnesium atom influences the Mg-O and Mg-N bond lengths, which generally decrease as the coordination number decreases. researchgate.net

The geometry around the magnesium atom in four-coordinate complexes is often a distorted tetrahedron. acs.org However, unusual square planar geometries have been observed in some bis(salicylaldiminato)magnesium complexes, highlighting the influence of ligand stereoelectronics. acs.org

Table 1: Selected Bond Parameters in Magnesium Amide Complexes

In the solid state, magnesium bis(phenylamide) complexes can exhibit increasing interactions with the π-systems of the phenyl groups, particularly as the size of the metal atom increases in related alkaline earth metal complexes. nih.gov Hydrogen bonding is a significant factor in the crystal packing of many amide-containing compounds, often forming extended networks. iucr.orgnih.gov For instance, in related zinc-benzamide complexes, N-H···O and N-H···Cl hydrogen bonds are prevalent. iucr.orgnih.gov

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.govresearchgate.net These different forms, or polymorphs, can have distinct physical and chemical properties. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates).

While specific studies on the polymorphism of magnesium bis(phenylamide) are not extensively detailed in the provided search results, the phenomenon is well-documented for related organic compounds like benzamide. researchgate.net The existence of multiple coordination geometries and aggregation states for magnesium phenylamide complexes, influenced by factors like solvent and ligand substitution, suggests that polymorphism and pseudopolymorphism are likely possibilities for this class of compounds. researchgate.netacs.org The formation of different solvates, such as THF adducts, is a clear example of pseudopolymorphism. acs.orgnih.gov

Powder X-ray Diffraction for Bulk Structural Characterization and Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. uni-saarland.dersc.org It provides information about the phases present in a material and can be used to determine unit cell parameters. uni-saarland.de PXRD is particularly useful for identifying the bulk structure of a synthesized compound and assessing its purity. uni-saarland.de While single-crystal XRD provides detailed information about a single crystal, PXRD confirms that the bulk material has the same crystalline structure.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local environment of atomic nuclei in solid materials, providing insights into structure and dynamics. nih.gov For magnesium compounds, ²⁵Mg ssNMR can be particularly informative, although it is often challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus. rsc.orgresearchgate.net

Studies on various magnesium-containing compounds have shown that the ²⁵Mg chemical shifts can span a wide range, and are sensitive to the coordination environment of the magnesium ion. rsc.orgresearchgate.net First-principles calculations can aid in the interpretation of experimental ssNMR spectra, helping to correlate the observed chemical shifts with specific structural features. rsc.org In addition to ²⁵Mg, ssNMR studies of other nuclei, such as ¹³C and ¹H, can provide valuable information about the organic ligands in magnesium bis(phenylamide) complexes. sdu.dk

Solution Phase Structural Elucidation and Dynamic Behavior of Magnesium Bis Phenylamide

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Aggregation States and Ligand Exchange Dynamics

Solution NMR spectroscopy is a powerful tool for investigating the structural and dynamic properties of magnesium bis(phenylamide) in solution. It allows for the detailed study of aggregation phenomena and the kinetics of ligand exchange.

Concentration-Dependent Aggregation Phenomena (Monomers, Dimers, Oligomers)

In solution, magnesium amides exhibit a strong tendency to form aggregates, and the specific species present are often in a dynamic equilibrium that is dependent on concentration. acs.orgresearchgate.net While direct studies on magnesium bis(phenylamide) are not extensively detailed, the behavior of analogous compounds like bis(dibenzylamido)magnesium provides significant insight. acs.org

¹H and ¹³C NMR spectroscopic studies show that such compounds can exist as a mixture of species. acs.org In non-coordinating (arene) solvents, a dimeric structure is often partially retained, existing in equilibrium with an unsolvated monomer. acs.org The aggregation state can be monitored by observing concentration-dependent shifts in the NMR spectrum; as the concentration changes, the equilibrium between monomeric, dimeric, and potentially higher oligomeric species shifts, leading to changes in the observed chemical shifts of the ligands. researchgate.net

The introduction of donor solvents further complicates this equilibrium. For instance, concentration studies on monosolvated dimers have shown them to be in equilibrium with both bis-solvated monomers and unsolvated monomers. acs.org The degree of aggregation and the resulting nuclearity of the complex are highly sensitive to the steric and electronic profile of the ligands and the solvent used. researchgate.netnih.gov For example, substituting the ligand backbone in related magnesium complexes has been shown to shift the equilibrium from trimeric aggregates to monomeric species. researchgate.net Poorly soluble compounds or those that form large aggregates can be identified by abnormally small or broad NMR signals. nmxresearch.com

| Condition | Predominant Species | Evidence/Technique |

|---|---|---|

| Low Concentration (Non-coordinating solvent) | Monomer: [Mg(NPh₂)₂] | Concentration-dependent NMR shifts researchgate.net |

| High Concentration (Non-coordinating solvent) | Dimer: [[Mg(NPh₂)₂]₂] | Analogous behavior in similar systems acs.org |

| With Donor Solvent (e.g., THF) | Solvated Monomers/Dimers | Isolation of solvated adducts acs.orgnih.gov |

Variable Temperature NMR Studies for Kinetic and Thermodynamic Parameters

Variable Temperature (VT) NMR spectroscopy is an indispensable technique for quantifying the kinetic and thermodynamic parameters associated with dynamic processes in solution, such as the interconversion between different aggregated states or conformational isomers (rotamers). acs.orgscholaris.ca By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening, coalescence, and sharpening, which are indicative of chemical exchange processes occurring at different rates. scholaris.carit.edu

When two species are in slow exchange on the NMR timescale at low temperatures, separate signals are observed for each. scholaris.ca As the temperature is increased, the rate of exchange increases, causing the signals to broaden. scholaris.ca The temperature at which these signals merge into a single, broad peak is known as the coalescence temperature (Tc). scholaris.ca Above this temperature, the exchange is fast on the NMR timescale, and a single, sharp, averaged signal appears. rit.edu

From the coalescence temperature and the chemical shift difference between the exchanging signals, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the exchange process using the Eyring equation. rit.edunih.gov This provides quantitative data on the energy barrier for the interconversion. rit.edu Similar studies on related C-glycosylflavones have successfully used VT 1H-NMR to confirm the presence of rotamers and study their interconversion. scholaris.ca Although specific data for magnesium bis(phenylamide) is not available, this methodology is directly applicable.

| Parameter | Description | Information Gained from VT-NMR |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one. scholaris.ca | Provides a qualitative measure of the exchange rate. |

| Rate Constant (k) | The rate of the exchange process at a given temperature. | Can be calculated at the coalescence temperature and other temperatures. rit.edu |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the exchange to occur. rit.edu | Determines the kinetic stability of the species. nih.gov |

Elucidation of Ligand Exchange Mechanisms

Ligand exchange is a fundamental reaction for metal complexes and can proceed through various mechanisms, primarily categorized as associative (A), dissociative (D), or interchange (I). libretexts.org The mechanism of ligand exchange on magnesium bis(phenylamide) is crucial for understanding its reactivity. Kinetic studies are the primary method for elucidating these mechanisms. libretexts.org

An associative mechanism involves the initial formation of a bond between the incoming ligand and the metal center, creating a higher-coordinate intermediate, before the bond to the leaving group is broken. libretexts.org The reaction rate in this case is typically dependent on the concentration of both the complex and the incoming ligand (second-order kinetics). libretexts.org Associative pathways are less common for sterically crowded octahedral complexes but are the standard for square planar complexes. libretexts.org

A dissociative mechanism begins with the cleavage of the bond to the leaving group, forming a lower-coordinate intermediate, which is then rapidly attacked by the incoming ligand. The rate of a purely dissociative reaction depends only on the concentration of the starting complex (first-order kinetics).

Studies on related dimagnesium(I) complexes suggest that the exchange of anionic ligands proceeds via an associative mechanism, which is highly dependent on the steric properties and shape of the ligands. rsc.org For magnesium bis(phenylamide), ligand exchange could involve the substitution of a phenylamide ligand with another species or exchange with solvent molecules. The specific pathway would be influenced by factors such as the steric bulk of the phenylamide groups and the coordinating ability of the solvent.

Spectroscopic Investigations of Solvation Effects and Solvent Coordination

The coordination environment of the magnesium ion in magnesium bis(phenylamide) is highly influenced by the solvent. Spectroscopic techniques, particularly NMR and Raman spectroscopy, are vital for characterizing the nature and extent of solvent coordination. rsc.org

In non-coordinating solvents, the magnesium center is typically coordinated only by the phenylamide ligands. However, in the presence of donor solvents like tetrahydrofuran (B95107) (THF), ethers, or amines, these solvent molecules can coordinate directly to the magnesium ion. acs.orgresearchgate.net This coordination can lead to deaggregation of dimeric or oligomeric structures to form monomeric solvated species. acs.org For example, studies on bis(dibenzylamido)magnesium show that while it exists as a dimer in its unsolvated form, the addition of THF or HMPA leads to the formation of well-defined solvated dimers and, with an excess of the donor solvent, monomeric bis-solvates. acs.org

The coordination of solvent molecules increases the coordination number of the magnesium center, which can range from three in unsolvated monomers to four, five, or even six in solvated species. acs.orgnih.govrsc.org This change in coordination geometry is reflected in the spectroscopic data. For instance, Raman and NMR spectroscopy have been used to demonstrate the formation of mixed anion contact ion pairs in solutions containing Mg²⁺, showing how the bulk solvation structure can be tuned by the solution composition. rsc.org The Mg–O and Mg–N bond lengths and angles are sensitive to the coordination number and the specific solvent molecules involved. researchgate.netrsc.org

Dynamic Light Scattering (DLS) for Particle Size and Solution Morphology

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and polymers in solution. creative-biolabs.comijs.si It is particularly effective for detecting the formation of aggregates and characterizing their size. creative-biolabs.com The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, which result from the Brownian motion of the particles. creative-biolabs.comijs.si

For magnesium bis(phenylamide), DLS would be an ideal tool to study the aggregation phenomena suggested by NMR spectroscopy. The technique can measure the hydrodynamic radius of particles in the nanometer range and is extremely sensitive to the presence of larger aggregates. creative-biolabs.com

By performing DLS measurements on solutions of magnesium bis(phenylamide) at various concentrations, one could:

Determine the average particle size: This would help distinguish between monomers, small oligomers, and larger aggregates.

Analyze the polydispersity: This provides information on the breadth of the size distribution, indicating whether the solution contains a single species or a mixture of different-sized aggregates.

Monitor aggregation over time: DLS can track changes in particle size as a function of time, temperature, or the addition of other reagents. creative-biolabs.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for identifying the composition of species present in solution. nih.gov It works by transferring ions from a liquid phase to the gas phase with minimal fragmentation, allowing for the mass analysis of intact complexes and aggregates as they exist in solution. nih.govru.nl

For magnesium bis(phenylamide), ESI-MS can be used to directly observe the various species involved in the solution-state equilibria. This includes:

Monomers: The monomeric cation [Mg(NPh₂)]⁺ or protonated/cationized neutral species would be readily detectable.

Dimers and Oligomers: The technique can identify aggregated species by their corresponding higher mass-to-charge (m/z) ratios.

Solvated Species: ESI-MS can detect solvated complexes, such as [Mg(NPh₂)₂(Solvent)] or [Mg(NPh₂)(Solvent)ₓ]⁺, providing direct evidence of solvent coordination. ru.nl

Recent advancements have combined ESI-MS with techniques like ion mobility separation to not only identify different species but also to separate isomers. ru.nlnih.gov Furthermore, by introducing isotopically labeled ligands, ESI-MS can be used to quantitatively study the kinetics of ligand exchange in solution, offering a powerful alternative or complement to NMR studies. ru.nlnih.gov Tandem MS (MS/MS) experiments can provide further structural information by inducing fragmentation of mass-selected ions. acs.org

Fundamental Reactivity and Catalytic Applications of Magnesium Bis Phenylamide

Stoichiometric Reactivity Profiles: Lewis Basicity and Nucleophilicity

Magnesium bis(phenylamide), with the formula Mg(NPh₂)₂, is a member of the magnesium amide class of compounds. Its reactivity is characterized by the interplay between the Lewis acidic magnesium center and the basic/nucleophilic amide ligands. The magnesium ion can coordinate to substrates, activating them towards nucleophilic attack, while the phenylamide anion (Ph₂N⁻) serves as a potent base and a moderate nucleophile. rsc.orgnih.gov The reactivity of such compounds is often influenced by the nature of the solvent and the potential for aggregation. Polyethers, for example, can coordinate to the magnesium center, leading to higher coordination states and potentially enhanced reactivity of the organomagnesium species. nih.gov

The general principles of nucleophilicity and Lewis basicity are crucial for understanding the compound's function. utdallas.edubeilstein-journals.org A nucleophile is a species that donates an electron pair to form a new covalent bond with an electrophile. utdallas.edu Lewis bases are electron-pair donors, and while many nucleophiles are also bases, the terms are not always interchangeable, as basicity refers to the affinity for a proton, whereas nucleophilicity refers to the rate of reaction with an electrophile. utdallas.edubeilstein-journals.org In the case of magnesium bis(phenylamide), the nitrogen atom of the amide ligand is the primary site of Lewis basicity and nucleophilicity.

Proton Abstraction Reactions: Kinetics and Thermodynamics

As a strong base, a primary function of magnesium bis(phenylamide) is the abstraction of acidic protons. This reactivity is fundamental to its role in many chemical transformations, where it serves to deprotonate a wide range of carbon and heteroatom acids. The kinetics and thermodynamics of these proton transfer events are central to their application. lodz.plnih.gov

While specific kinetic studies on magnesium bis(phenylamide) are not extensively detailed in the literature, detailed mechanistic investigations of related magnesium silylamide complexes in dehydrocoupling reactions offer significant insight. For instance, a bidentate aminopyridinato magnesium silylamide complex has been shown to be a highly effective catalyst for the dehydrocoupling of amine-boranes. nih.gov The process begins with the deprotonation of the amine-borane by the magnesium amide. nih.gov Kinetic studies of this reaction revealed that the rate is first-order in both the magnesium catalyst and the amine-borane substrate. nih.gov This suggests a bimolecular rate-determining step involving both species. The proposed catalytic cycle involves an initial, reversible deprotonation of the substrate by the amide ligand, followed by an irreversible β-hydride elimination step. nih.gov This type of detailed kinetic analysis provides a framework for understanding the proton abstraction capabilities of magnesium amides like magnesium bis(phenylamide).

Table 1: Kinetic Data for Amine-Borane Dehydrocoupling by a Magnesium Silylamide Catalyst This table is representative of the type of kinetic data obtained for related magnesium amide systems.

| Parameter | Value |

|---|---|

| Reaction Order in Catalyst | 1 |

| Reaction Order in Substrate | 1 |

| Proposed Rate-Determining Step | Bimolecular reaction of catalyst and substrate |

Nucleophilic Additions to Carbonyl and Imine Substrates

Magnesium bis(amides) can act as potent reagents to mediate nucleophilic additions to unsaturated substrates like carbonyls and imines. The reaction does not typically involve the direct addition of the amide ligand itself. Instead, the magnesium amide acts as a strong base to deprotonate a suitable pronucleophile (e.g., a ketone at its α-position), generating a magnesium enolate in situ. This enolate is the active nucleophile that subsequently adds to the electrophilic carbonyl or imine carbon. ksu.edu.samasterorganicchemistry.com

A prominent example is the use of bis(hexamethyldisilazido)magnesium (B12056155) to mediate aldol (B89426) addition reactions. rsc.org This magnesium amide successfully facilitates the self-condensation of pinacolone (B1678379) and the crossed-aldol addition of other ketones and aldehydes in hydrocarbon solvents. rsc.org A key finding from this research was the first structural characterization of an intermediate amido(aldolate) complex, [{(Me₃Si)₂NMg[µ-OC(Me)BuᵗCH₂C(Buᵗ)=O]}₂], which confirmed the proposed pathway of enolate formation and subsequent nucleophilic attack. rsc.org

The addition to imines follows a similar mechanistic logic. libretexts.orglibretexts.org Imines, which feature a carbon-nitrogen double bond, are analogous to carbonyls. libretexts.org The reaction of a primary or secondary amine with an aldehyde or ketone forms an imine or enamine, respectively. libretexts.org Magnesium bis(phenylamide) can be used to generate a nucleophile (e.g., a carbanion from a weakly acidic hydrocarbon) that can then add to the electrophilic carbon of an imine, forming a new carbon-carbon bond. The stability of imine substrates can be a challenge, making in-situ generation from precursors an attractive strategy. nih.gov

Dehydrohalogenation and Elimination Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (H-X) from a substrate, typically an alkyl halide, to form an alkene. saskoer.calibretexts.org These reactions are promoted by bases, and the use of a strong, non-nucleophilic base is often preferred to minimize competing substitution reactions (Sₙ2). doubtnut.com

Magnesium amides, such as magnesium bis(phenylamide), are considered strong bases and can be effective in promoting dehydrohalogenation. The bulky nature of the phenylamide ligands can further enhance the selectivity for elimination over substitution by sterically hindering attack at the carbon center. The reaction generally proceeds via an E2 mechanism, where the base abstracts a proton from a carbon atom (the β-carbon) adjacent to the one bearing the halogen, in a concerted step with the departure of the halide leaving group. saskoer.ca While specific examples detailing the use of magnesium bis(phenylamide) for dehydrohalogenation are not abundant, the reactivity is inferred from its strong basicity and the known utility of other strong nitrogen bases in promoting such eliminations. acs.org

Catalytic Methodologies Utilizing Magnesium Bis(phenylamide) as a Precatalyst or Active Species

Beyond stoichiometric reactions, magnesium bis(phenylamide) and related magnesium amides are valuable as precatalysts. In a catalytic cycle, the magnesium amide can be used in sub-stoichiometric amounts to initiate a reaction, typically by deprotonating a pronucleophile to generate the active nucleophilic species. nih.gov This nucleophile then participates in a bond-forming reaction, and the catalyst is regenerated in a subsequent step, allowing the cycle to continue. The Lewis acidity of the magnesium center can also play a crucial role in activating substrates during the catalytic process. rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Aldol Condensations)

Magnesium amides can serve as precatalysts for important carbon-carbon bond-forming reactions like Michael additions and aldol condensations. rsc.orgtamu.edu In a typical catalytic aldol condensation, the magnesium amide would deprotonate a ketone to form a magnesium enolate. This enolate then adds to an aldehyde molecule. The resulting magnesium aldolate can then be protonated by another molecule of the starting ketone, releasing the aldol product and regenerating the magnesium enolate to continue the cycle. rsc.orgscience.gov

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. tamu.edu A catalytic amount of magnesium bis(phenylamide) can deprotonate a pronucleophile, such as a malonate ester, to generate a soft carbanion. This carbanion then adds to the β-carbon of the unsaturated system. Subsequent proton transfer regenerates the catalyst. The efficiency and reactivity in these catalytic systems can be significantly enhanced through cooperativity with other metals, particularly alkali metals. nih.gov

Carbon-Heteroatom Bond Formations (e.g., Hydroamination, Amidation)

Magnesium bis(phenylamide) is also implicated in the catalytic formation of carbon-heteroatom bonds, most notably in hydroamination reactions. Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond. acs.org While many transition metals catalyze this transformation, main-group metals, including magnesium, have emerged as effective catalysts, often in cooperative systems. nih.govacs.org

Research has shown that while a simple magnesium alkyl compound is ineffective on its own, mixed alkali-metal-magnesium systems are highly active catalysts for the hydroamination of alkynes. nih.gov For example, a sodium magnesiate complex efficiently catalyzes the addition of piperidine (B6355638) to diphenylacetylene. The proposed mechanism involves a synergistic effect where the alkali metal cation acts as a Lewis acid to polarize the alkyne substrate, making it more susceptible to nucleophilic attack by the magnesium amide component. nih.gov The choice of the alkali metal significantly impacts the catalytic activity, as shown in the table below.

Table 2: Effect of Alkali-Metal on Magnesiate-Catalyzed Hydroamination of Diphenylacetylene with Piperidine

| Alkali Metal (AM) in AM-Mg Amide | Conversion (%) after 18h at 80°C |

|---|---|

| Li | 48 |

| Na | 98 |

| K | 59 |

Data sourced from studies on mixed alkali-metal magnesiate systems. nih.gov

Catalytic amidation, the direct formation of an amide from a carboxylic acid and an amine, typically requires the removal of water and often uses boron-based or transition-metal catalysts. ucl.ac.ukbeilstein-journals.org While less common, the basicity of magnesium amides could potentially be harnessed in deprotonation steps within certain amidation catalytic cycles, although this application is not as well-established as their role in hydroamination.

Asymmetric Catalysis with Chiral Phenylamide Derivatives

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. nih.gov While magnesium bis(phenylamide) itself is achiral, its derivatives, featuring chiral backbones, have emerged as effective catalysts in stereoselective transformations. By incorporating chirality into the ligand framework, chemists can create a defined chiral environment around the magnesium metal center, which directs the stereochemical outcome of a reaction.

Chiral magnesium catalysts, including those derived from phenoxyamines and other related N-donor ligands, have demonstrated high efficiency and enantioselectivity in various reactions. nih.govrsc.org For instance, a chiral phenoxyamine magnesium catalyst has been successfully employed in the intramolecular hydroamination/cyclization of aminoalkenes, achieving high enantioselectivities (up to 93% ee) at temperatures as low as -20 °C. nih.govcapes.gov.br This high level of activity also facilitates intermolecular hydroamination reactions. nih.gov

The strategy often involves the in situ generation of the active magnesium catalyst from a chiral pro-ligand and a magnesium source. rsc.org A notable example is the use of chiral bis(phosphate) complexes with magnesium, which catalyze reactions like the Friedel–Crafts alkylation/N-hemiacetalization of aminoindoles with β,γ-unsaturated α-ketoesters. rsc.orgacs.org In these systems, the chiral ligand, such as a derivative of H8-BINOL, coordinates to the Lewis acidic magnesium center, creating a rigid and well-defined catalytic pocket that dictates the facial selectivity of the nucleophilic attack. rsc.orgacs.org

| Reaction Type | Chiral Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination/Cyclization | Phenoxyamine | Aminoalkenes | Up to 93% | nih.govcapes.gov.br |

| Friedel–Crafts Alkylation/N-hemiacetalization | H8-BINOL-derived bis(phosphate) | 4-Aminoindoles and β,γ-unsaturated α-ketoesters | Up to 99% | rsc.orgacs.org |

| [3+3] Annulation | BINOL derivative | Aminopyrazoles and trifluoromethyl-methylidene oxindoles | Not specified | rsc.org |

| Asymmetric Michael Addition | Benzamide derivative | Thiophenols and α,β-unsaturated compounds | Not specified | researchgate.net |

Mechanistic Investigations of Magnesium Bis(phenylamide)-Mediated Transformations

Understanding the reaction mechanism is critical for optimizing catalytic performance and expanding the scope of magnesium bis(phenylamide)-mediated transformations. nih.gov Mechanistic studies provide insights into the nature of the active catalyst, the reaction pathway, the identity of intermediates, and the factors controlling the reaction rate and selectivity. researchgate.net Researchers employ a combination of spectroscopic monitoring, isolation of intermediates, and kinetic analysis to construct a detailed picture of the catalytic cycle. nih.gov

In Situ Spectroscopic Monitoring of Reaction Pathways (e.g., IR, Raman, NMR)

In situ spectroscopy is a powerful tool for observing a chemical reaction as it happens, providing real-time information on the concentration of reactants, products, and transient intermediates without altering the reaction system. irb.hrirb.hr These techniques are invaluable for elucidating the pathways of reactions catalyzed by magnesium amides. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used for this purpose. For example, in the dehydrocoupling of amine-boranes catalyzed by a bidentate magnesium complex, in situ ¹¹B NMR spectroscopy was used to monitor the reaction progress. nih.gov By tracking the concentrations of the substrate, product, and a linear intermediate species over the course of the reaction, researchers can gain significant mechanistic insight. nih.gov

Raman and Infrared (IR) spectroscopy are also employed to monitor changes in vibrational modes of molecules, which can signal bond formation and breaking during a catalytic cycle. irb.hrrsc.org In situ Raman spectroscopy has been successfully applied to observe the mechanochemical synthesis of bimetallic amidoboranes involving magnesium, allowing for the real-time detection of key intermediate phases. irb.hr While sometimes limited by low signal intensity or overlapping bands, these methods provide a direct window into the reaction's progress. irb.hr

| Technique | Information Gained | Example Application | Reference |

|---|---|---|---|

| NMR Spectroscopy (e.g., ¹¹B, ¹H) | Tracks concentration of substrates, products, and soluble intermediates over time. | Monitoring the dehydrocoupling of Me₂NH·BH₃ catalyzed by a magnesium complex. | nih.gov |

| Raman Spectroscopy | Observes changes in molecular vibrations, identifying the formation and consumption of intermediate phases in solid-state or slurry reactions. | Real-time monitoring of the mechanochemical synthesis of Li-Mg amidoboranes. | irb.hr |

| IR Spectroscopy | Provides quantitative information on the trends of spectral bands, indicating changes in molecular structure and bonding during a reaction. | General process monitoring where relative change is of central interest. | irb.hr |

| X-ray Absorption Spectroscopy (XAS) | Probes the electronic state and local coordination environment of the magnesium center. | Studying the nature of electrodeposited materials in magnesium battery cells. | lbl.gov |

Isolation and Characterization of Reactive Intermediates

A primary goal of mechanistic studies is the isolation and structural characterization of reactive intermediates, as these species represent snapshots of the catalyst's journey through the catalytic cycle. egyankosh.ac.inbeilstein-journals.org While many intermediates are transient and difficult to isolate, successful characterization provides definitive evidence for a proposed mechanism. egyankosh.ac.in In the context of magnesium amide chemistry, this often involves the synthesis and analysis of heteroleptic complexes, which may be formed during a catalytic reaction. acs.org

For example, studies on phenoxyimine alkaline earth complexes have shown that reaction protocols can be designed to isolate specific heteroleptic species, such as (ligand)MgI(OEt₂) or (ligand)Mg(N(SiMe₃)₂)(OEt₂). acs.org The ability to synthesize and characterize these molecules, which contain both the primary ligand and another functional group on the magnesium center, lends support to mechanisms where such structures are proposed as intermediates.

In cases where intermediates are too unstable to be isolated, their existence can be inferred through trapping experiments or computational studies. researchgate.net For instance, in the semihydrogenation of alkynes catalyzed by magnesium pincer complexes, an intermediate formed by the addition of a Mg–H bond across the alkyne's triple bond was detected by NMR, even though it was not isolated from the reaction mixture. nih.gov The formation of such intermediates is often a key step in the catalytic transformation of the substrate.

| Intermediate Type | Significance | Method of Characterization | Reference |

|---|---|---|---|

| Heteroleptic Magnesium Complexes (e.g., (L)Mg(X)) | Represents a plausible intermediate state between substrate binding and product release. | Isolation, X-ray Crystallography, NMR Spectroscopy | acs.org |

| Magnesium Hydride Adducts | Key intermediate in hydrogenation and dehydrocoupling reactions, formed by activation of H₂ or a B-H/N-H bond. | In Situ NMR Spectroscopy, DFT Calculations | nih.gov |

| Substrate-Catalyst Adducts | Formed by the coordination of the substrate to the magnesium center, preceding the chemical transformation. | In Situ Spectroscopy, DFT Calculations | rsc.org |

| Saturated Ring Intermediates | Can be formed during C-H/N-H bond activation processes before elimination to the final product. | In Situ NMR Spectroscopy, Isolation | acs.org |

Kinetic Studies and Determination of Rate Laws

Kinetic studies measure how reaction rates change in response to varying concentrations of reactants and catalyst, leading to the determination of the reaction's rate law. The rate law is a mathematical expression that provides powerful insights into the composition of the transition state in the rate-determining step of the reaction.

For example, a kinetic study of the dehydrocoupling of dimethylamine-borane (Me₂NH·BH₃) catalyzed by a bidentate aminopyridinato magnesium complex revealed the reaction to be first order in both the catalyst and the substrate. nih.gov

Rate = k[Catalyst]¹[Substrate]¹

This rate law indicates that the rate-determining step of the reaction involves one molecule of the catalyst and one molecule of the substrate. This finding is consistent with a mechanism where the initial association of the amine-borane with the magnesium complex, or a subsequent step involving this adduct, is the slowest step in the catalytic cycle. Such kinetic data are crucial for validating or refuting proposed mechanistic pathways and for comparing the efficiency of different catalysts. nih.gov

| Reaction | Catalyst | Determined Rate Law | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Dehydrocoupling of Me₂NH·BH₃ | Bidentate aminopyridinato magnesium complex | Rate = k[Catalyst][Me₂NH·BH₃] | The rate-determining step involves one molecule of catalyst and one molecule of substrate. | nih.gov |

Theoretical and Computational Chemistry: Unraveling the Electronic and Structural Properties of Magnesium Bis Phenylamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) for Geometric Optimization and Vibrational Analysis

Density Functional Theory (DFT) would be a primary tool for investigating magnesium bis(phenylamide). Calculations, likely using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be performed to determine the molecule's lowest energy geometry.

Geometric Optimization : This process would computationally determine the most stable three-dimensional arrangement of atoms by minimizing the total energy. Key parameters such as Mg-N bond lengths, N-C bond lengths, and the angles around the magnesium and nitrogen atoms would be calculated. These theoretical values could then be compared with experimental data from X-ray crystallography to validate the computational model.

Vibrational Analysis : Following geometric optimization, a frequency calculation would be performed. This analysis predicts the molecule's vibrational modes (stretching, bending, etc.) and their corresponding frequencies. The absence of imaginary frequencies would confirm that the optimized structure is a true energy minimum. The calculated vibrational frequencies are crucial for predicting the compound's infrared (IR) and Raman spectra.

Table 6.1.1: Hypothetical DFT-Calculated Parameters for Magnesium Bis(phenylamide) (Note: This table is illustrative of expected outputs and is not based on published data.)

| Parameter | Calculated Value |

|---|---|

| Mg-N Bond Length (Å) | 2.05 - 2.15 |

| N-Mg-N Bond Angle (°) | 110 - 120 |

| C-N-Mg Bond Angle (°) | 125 - 135 |

| N-H Stretch (cm⁻¹) | 3300 - 3400 |

| Mg-N Stretch (cm⁻¹) | 400 - 500 |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For more precise energy and electronic property predictions, high-level ab initio methods would be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but often provide more accurate results, especially for electron correlation effects.

These calculations would refine the understanding of:

Bonding Energies : Determining the strength of the Mg-N bond.

Electronic Properties : Calculating properties like the molecular dipole moment and polarizability, which are sensitive to the electron distribution.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Theoretical modeling could be used to explore the reactivity of magnesium bis(phenylamide). For instance, its role in catalysis or its decomposition pathways could be investigated. This involves mapping the potential energy surface of a reaction. DFT is commonly used to locate the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing insights into the reaction kinetics.

Molecular Dynamics Simulations for Solution Behavior and Solvation Shells

While quantum mechanical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of magnesium bis(phenylamide) would involve:

Developing a force field with parameters that accurately describe the interactions between the atoms of the magnesium complex and the solvent molecules (e.g., tetrahydrofuran (B95107), THF).

Simulating the movement of all atoms over time according to the laws of classical mechanics.

The results would provide a dynamic picture of how solvent molecules arrange themselves around the magnesium center and the phenylamide ligands, forming solvation shells. This is critical for understanding the compound's solubility and its reactivity in solution.

Correlation of Computational Predictions with Experimental Spectroscopic Data

A key aspect of computational chemistry is the validation of theoretical models against experimental reality. For magnesium bis(phenylamide), this would involve:

Structural Correlation : Comparing the bond lengths and angles from DFT-optimized geometries with those determined by single-crystal X-ray diffraction. Experimental work has characterized the structures of phenylamides of magnesium, providing a benchmark for theoretical models. figshare.com

Spectroscopic Correlation : Comparing the calculated vibrational frequencies (from DFT) with experimental IR and Raman spectra. Typically, calculated frequencies are scaled by a small factor to account for systematic errors in the computational method and anharmonicity. A good correlation would allow for confident assignment of the peaks in the experimental spectra to specific molecular vibrations.

Without published computational data, these sections remain a prospective outline of the research required to fully characterize the theoretical and computational profile of magnesium bis(phenylamide).

Emerging Research Frontiers and Future Perspectives for Magnesium Bis Phenylamide Chemistry

Development of Sustainable and Eco-Friendly Synthetic Applications

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. In this context, magnesium bis(phenylamide) and related magnesium amide complexes are gaining attention as viable alternatives to more hazardous or less earth-abundant metal-based reagents. The use of magnesium, a highly abundant and non-toxic metal, aligns with the principles of green chemistry.

Recent research has focused on the development of more sustainable synthetic routes to organomagnesium reagents in general, which can be precursors or analogous to magnesium bis(phenylamide). rsc.org Traditional Grignard reagent synthesis, for instance, can be sluggish and produce undesirable byproducts. rsc.org To circumvent these issues, methods such as transmetalation and halogen-magnesium exchange reactions are being explored to prepare functionalized magnesium reagents under milder conditions. rsc.org The "in situ Grignard Metalation Method" (iGMM) presents a one-pot strategy for synthesizing alkaline-earth metal amides with high yields, avoiding the need for prior activation of the magnesium. researchgate.net

Furthermore, mechanochemistry is emerging as a powerful technique for the sustainable synthesis of various materials, including those based on magnesium. sciencesconf.org This solvent-free or low-solvent approach can lead to new insights into reaction mechanisms and allow for the synthesis of advanced materials with applications in energy storage and transfer. sciencesconf.org The green synthesis of a magnesium single-atom catalyst from spinach chlorophyll (B73375) extracts for electrocatalytic nitrate (B79036) reduction to ammonia (B1221849) highlights the potential of using biological precursors for creating sustainable magnesium-based catalysts. rsc.org

The following table summarizes some sustainable approaches relevant to the synthesis and application of magnesium amides:

| Synthetic Approach | Description | Key Advantages |

| iGMM | In situ Grignard Metalation Method for one-pot synthesis of alkaline-earth metal amides. | High yields, no prior metal activation required. researchgate.net |

| Mechanochemistry | Solvent-free or low-solvent synthesis using mechanical force. | Reduced solvent waste, potential for novel material synthesis. sciencesconf.org |

| Biosynthesis | Utilization of biological precursors for catalyst synthesis. | Use of renewable resources, environmentally benign. rsc.org |

These advancements underscore the potential of magnesium bis(phenylamide) and its derivatives to contribute to more sustainable chemical manufacturing.

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat transfer, improved mixing, and greater scalability. nih.govacs.org The integration of magnesium bis(phenylamide) and related reactive organometallic species into flow chemistry setups is a promising area of research.

Flow chemistry is particularly well-suited for handling highly reactive and air-sensitive compounds like organolithium and Grignard reagents, which are often used in the synthesis of magnesium amides. acs.org The precise control over reaction parameters such as temperature and residence time in a flow reactor can minimize the formation of byproducts and improve reaction yields. nih.govacs.org For example, exothermic reactions can be managed more effectively due to the high surface-area-to-volume ratio of flow reactors. nih.gov

The table below outlines the key benefits of integrating reactive reagents like magnesium bis(phenylamide) into flow chemistry:

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Efficient dissipation of heat from exothermic reactions, allowing for safer operation. nih.gov |

| Mixing | Rapid and efficient mixing of reagents, leading to improved reaction rates and selectivity. acs.org |

| Scalability | Straightforward scaling of reactions from laboratory to industrial production. researchgate.net |

| Safety | Contained system reduces exposure to hazardous reagents and intermediates. nih.gov |

| Automation | Potential for automated and continuous production with minimal manual intervention. nih.gov |

The continued development of robust pumping and reactor technologies will further facilitate the integration of magnesium bis(phenylamide) into continuous manufacturing processes. vapourtec.com

Exploration of Novel Material Applications Beyond Catalysis

While the catalytic applications of magnesium amides are significant, their potential extends to the synthesis of novel materials with unique properties. The ability of magnesium to form diverse structural motifs, from monomeric to polymeric structures, makes it a versatile element in materials science. researchgate.net

One area of exploration is the use of magnesium amides as precursors for the synthesis of magnesium-based materials for hydrogen storage. mdpi.com Magnesium hydride (MgH2) has a high hydrogen storage capacity, but its practical application is hindered by slow kinetics and high thermal stability. mdpi.com The catalytic doping of magnesium hydride with various compounds can improve its hydrogen absorption and desorption properties. mdpi.com

Furthermore, magnesium-containing compounds are being investigated for applications in electronics and energy storage. For instance, a new monoclinic high-pressure polymorph of magnesium sesquicarbide (β-Mg2C3) has been synthesized, which contains linear C3(4-) chains. carnegiescience.edu The development of novel electrode and photoelectrode materials for hydrogen production is another active area of research where molecular catalysts, potentially including magnesium complexes, play a crucial role. diva-portal.org

The following table highlights potential non-catalytic applications for materials derived from or related to magnesium bis(phenylamide):

| Application Area | Potential Role of Magnesium Compounds | Research Highlight |

| Hydrogen Storage | Precursors for catalytically enhanced magnesium hydride materials. | Doping with metal oxides or halides improves kinetics. mdpi.com |

| Advanced Materials | Synthesis of novel polymorphs with unique structural and electronic properties. | Synthesis of β-Mg2C3 with aligned C3(4-) chains. carnegiescience.edu |

| Energy Conversion | Components in electrode and photoelectrode materials for fuel production. | Development of molecular catalysts for the hydrogen evolution reaction. diva-portal.org |

The exploration of these and other material applications will likely uncover new functionalities for magnesium-based compounds, including those derived from magnesium bis(phenylamide).

Addressing Challenges in Stability, Selectivity, and Catalyst Turnover

Despite the promise of magnesium bis(phenylamide) and related catalysts, several challenges remain in terms of their stability, selectivity, and catalyst turnover. Addressing these issues is crucial for their widespread adoption in both academic and industrial settings.

Stability: Magnesium amide complexes can exhibit limited stability, particularly in the presence of air and moisture. Some complexes may also be stable for only a limited time in solution at room temperature. rsc.org The tendency of some alkaline earth complexes to aggregate in solution can also reduce their reactivity. acs.org Strategies to enhance stability include the use of sterically bulky ligands and the formation of bimetallic complexes. acs.orgresearchgate.net

Selectivity: Achieving high chemo-, regio-, and stereoselectivity is a constant challenge in catalysis. For magnesium-based catalysts, selectivity can be influenced by factors such as the ligand environment, the presence of additives, and the reaction conditions. rsc.orgrsc.org For instance, in hydroarylation reactions, the choice of ligand and Lewis acid can lead to divergent regio- and chemoselectivity. rsc.org

Catalyst Turnover: The turnover number (TON) and turnover frequency (TOF) are critical metrics for catalyst efficiency. Low turnover numbers can limit the practical utility of a catalyst. thieme-connect.de Improving catalyst turnover often involves preventing catalyst decomposition pathways and optimizing the catalytic cycle. escholarship.org In some cases, the use of co-catalysts or additives can enhance the turnover of the primary catalyst. rsc.org

The table below summarizes the key challenges and potential solutions in the development of magnesium-based catalysts:

| Challenge | Description | Potential Mitigation Strategies |

| Stability | Decomposition in the presence of air/moisture; limited solution stability; aggregation. | Use of bulky ligands; formation of more stable bimetallic complexes. rsc.orgacs.org |

| Selectivity | Control over chemo-, regio-, and stereoselectivity. | Ligand design; use of additives; optimization of reaction conditions. rsc.orgscielo.org.za |

| Catalyst Turnover | Low efficiency and catalyst lifetime. | Understanding and preventing decomposition pathways; use of co-catalysts. thieme-connect.deescholarship.org |

Ongoing research focused on ligand design, mechanistic studies, and the exploration of mixed-metal systems will be instrumental in overcoming these challenges and unlocking the full potential of magnesium bis(phenylamide) chemistry. researchgate.net

Q & A

Basic: What are the established synthetic routes for magnesium bis(phenylamide), and how can purity be validated?

Magnesium bis(phenylamide) is typically synthesized via transmetallation reactions using Grignard reagents (e.g., MgR₂) or alkali metal phenylamides (e.g., LiNPh₂) in anhydrous, oxygen-free environments. Key steps include:

- Inert Atmosphere : Reactions should be conducted under argon or nitrogen to prevent hydrolysis or oxidation .

- Solvent Selection : Ethereal solvents (THF, diethyl ether) are preferred for their ability to stabilize magnesium intermediates.

- Purity Validation : Use elemental analysis (C, H, N), NMR spectroscopy (¹H/¹³C), and X-ray crystallography (for structural confirmation). Thermal gravimetric analysis (TGA) can assess thermal stability, as demonstrated in studies of analogous magnesium complexes .

Advanced: How do steric and electronic effects of phenylamide ligands influence the reactivity of magnesium bis(phenylamide) in catalytic applications?

The ligand’s substituents (e.g., electron-withdrawing/-donating groups) modulate the magnesium center’s Lewis acidity and coordination geometry. Methodological approaches include:

- Structural Analysis : Compare X-ray crystallographic data (bond lengths, angles) to correlate ligand effects with reactivity .

- Kinetic Studies : Monitor reaction rates in model transformations (e.g., hydroamination) using ligands with varying substituents.

- Computational Modeling : DFT calculations can predict charge distribution and frontier orbital interactions .

Basic: What spectroscopic techniques are critical for characterizing magnesium bis(phenylamide)?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies ligand environments and detects paramagnetic impurities.

- IR Spectroscopy : Stretching frequencies of Mg–N bonds (~400–500 cm⁻¹) confirm coordination .

- X-ray Diffraction : Resolves molecular geometry and confirms mononuclear vs. polynuclear structures .

Advanced: How can researchers address contradictions in reported thermodynamic stability data for magnesium bis(phenylamide) derivatives?

Contradictions often arise from experimental conditions (e.g., solvent polarity, temperature). Mitigation strategies:

- Standardized Protocols : Replicate studies under identical conditions (solvent, concentration, inert atmosphere) .

- Calorimetry : Use isothermal titration calorimetry (ITC) to measure binding constants directly.

- Cross-Validation : Compare TGA, DSC, and computational thermodynamics (e.g., Gibbs free energy calculations) .

Basic: What precautions are necessary when handling magnesium bis(phenylamide) in experimental setups?

- Moisture Sensitivity : Store under inert gas and use gloveboxes for manipulations .

- Quenching Protocols : Terminate reactions with dry alcohols or ammonium salts to avoid violent exothermic decomposition.

- Waste Disposal : Neutralize with aqueous HCl and adsorb onto vermiculite for safe disposal .

Advanced: What role does magnesium bis(phenylamide) play in the design of single-site catalysts for polymerization?

As a precatalyst, it activates monomers (e.g., olefins) via σ-bond metathesis. Key research steps:

- Catalytic Screening : Test activity in polymerizations (e.g., ethylene, styrene) under varying pressures/temperatures.

- Chain-End Analysis : Use MALDI-TOF MS to determine polymer microstructure and chain-transfer rates .

- Ligand Tuning : Modify phenylamide substituents to control polymer molecular weight and polydispersity .

Basic: How can magnesium bis(phenylamide) be quantified in reaction mixtures?

- UV-Vis Spectroscopy : Employ chelating agents (e.g., Eriochrome Black T) for colorimetric assays .

- Atomic Absorption Spectroscopy (AAS) : Use lanthanum-containing solutions to suppress interference from coexisting ions .

Advanced: What strategies resolve ambiguities in the solid-state vs. solution-state behavior of magnesium bis(phenylamide)?

- Multinuclear NMR : Compare solution-state dynamics (e.g., variable-temperature NMR) with solid-state MAS NMR .

- Single-Crystal vs. Powder XRD : Assess structural consistency across phases .

- DOSY NMR : Measure diffusion coefficients to infer aggregation states in solution .